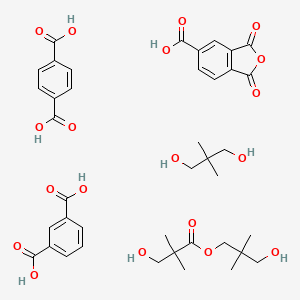

Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate;terephthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “ISOPHTHALIC ACID + TEREPHTHALIC ACID + TRIMELLITIC ANHYDRIDE + NEOPENTYL GLYCOL + NEOPENTYL GLYCOL HYDROXY PIVALATE POLYMER” is a branched polyester synthesized by incorporating isophthalic acid, terephthalic acid, trimellitic anhydride, neopentyl glycol, and neopentyl glycol hydroxy pivalate. This polymer is known for its excellent chemical, physical, and optical properties, making it suitable for various industrial applications, including packaging, fibers, containers, films, and engineering parts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this branched polyester involves a multi-step process:

Esterification Step: Isophthalic acid, terephthalic acid, and neopentyl glycol are reacted to form the initial polyester chains.

Polycondensation Step: Trimellitic anhydride is added at the beginning of the polycondensation step to introduce branching into the polymer structure.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale esterification and polycondensation reactions. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high molecular weight and desired polymer properties. The use of continuous reactors and advanced monitoring techniques ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

The polymer undergoes various chemical reactions, including:

Esterification: Formation of ester bonds between carboxylic acids and alcohols.

Polycondensation: Further polymerization to increase molecular weight and introduce branching.

Common Reagents and Conditions

Reagents: Isophthalic acid, terephthalic acid, trimellitic anhydride, neopentyl glycol, and neopentyl glycol hydroxy pivalate.

Conditions: Elevated temperatures (typically 200-250°C) and vacuum to remove by-products like water.

Major Products

The major product is a branched polyester with enhanced mechanical and thermal properties. The addition of trimellitic anhydride introduces branching, resulting in a more robust and amorphous polymer .

Scientific Research Applications

This polymer has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing advanced materials with tailored properties.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the fabrication of biodegradable implants and scaffolds for tissue engineering.

Industry: Applied in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The polymer exerts its effects through the formation of a highly cross-linked network, providing excellent mechanical strength and thermal stability. The molecular targets include the ester bonds formed during the esterification and polycondensation steps. The pathways involved in the polymerization process ensure the formation of a robust and durable material .

Comparison with Similar Compounds

Similar Compounds

Polyethylene Terephthalate (PET): A widely used polyester with good chemical and physical properties but lacks the branching and enhanced properties of the target polymer.

Polybutylene Terephthalate (PBT): Another polyester with similar applications but different mechanical properties.

Polytrimethylene Terephthalate (PTT): Known for its elasticity and resilience but does not have the same level of thermal stability as the target polymer.

Uniqueness

The incorporation of trimellitic anhydride introduces branching, resulting in a polymer with superior mechanical strength, thermal stability, and amorphous nature compared to other similar polyesters .

Properties

CAS No. |

72869-91-1 |

|---|---|

Molecular Formula |

C40H48O19 |

Molecular Weight |

832.8 g/mol |

IUPAC Name |

benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate;terephthalic acid |

InChI |

InChI=1S/C10H20O4.C9H4O5.2C8H6O4.C5H12O2/c1-9(2,5-11)7-14-8(13)10(3,4)6-12;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7/h11-12H,5-7H2,1-4H3;1-3H,(H,10,11);2*1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3 |

InChI Key |

HCOHWABBPLKUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)CO.CC(C)(CO)COC(=O)C(C)(C)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |

Related CAS |

72869-91-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.